4-(tert-butyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
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Description
4-(tert-butyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications
Material Science Applications
Research has demonstrated the utility of similar benzamide derivatives in synthesizing new polymeric materials. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol have been explored, highlighting the solubility and thermal stability of these materials, which could imply potential applications in high-performance polymers and coatings (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry Applications
In the field of medicinal chemistry, similar structures have been investigated for their biological activity. For instance, N-Benzyltetrahydropyrido-anellated thiophene derivatives have been studied for their anticholinesterase properties, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's (Pietsch, Nieger, & Gütschow, 2007). Another study focused on the synthesis of polyamic acid di-tert-butyl esters by direct polycondensation, which may have implications in the development of polyimide materials with specific applications in electronics and aerospace due to their thermal stability (Ueda & Mori, 1993).
Properties
IUPAC Name |
4-tert-butyl-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-16-12-17(2)14-21(13-16)24(20-10-11-28(26,27)15-20)22(25)18-6-8-19(9-7-18)23(3,4)5/h6-14,20H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMINUAJNSEZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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